physical and chemical properties of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
physical and chemical properties of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Physical and Chemical Properties, Synthesis, and Applications
Executive Summary
4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS: 93351-55-4) is a pivotal heterocyclic intermediate in organic synthesis, widely utilized as a chiral building block and a protected form of 1,2,4-butanetriol. Its structure—a six-membered 1,3-dioxane ring featuring a phenyl group at the C2 position and a hydroxymethyl moiety at C4—offers unique stereochemical rigidity. This rigidity is exploited in drug development for controlling the stereochemical outcome of subsequent transformations, particularly in the synthesis of polyketides, nucleoside analogs, and complex pharmaceutical ingredients (APIs).
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, thermodynamic stability, synthetic pathways, and experimental protocols for its generation and manipulation.
Chemical Identity & Stereochemistry
The compound exists primarily as two diastereomers: cis and trans, defined by the relative orientation of the C2-phenyl and C4-hydroxymethyl groups.
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IUPAC Name: (2-Phenyl-1,3-dioxan-4-yl)methanol
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Common Name: 1,2,4-Butanetriol 2,4-benzylidene acetal
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CAS Number: 93351-55-4 (General), 136553-37-8 (Specific (2S,4S)-isomer)
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Molecular Formula: C₁₁H₁₄O₃
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Molecular Weight: 194.23 g/mol
Conformational Analysis
The 1,3-dioxane ring adopts a chair conformation. The bulky C2-phenyl group occupies the equatorial position to minimize 1,3-diaxial steric interactions.
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Cis-Isomer (Thermodynamic): Both the C2-phenyl and C4-hydroxymethyl groups are in equatorial positions. This is the thermodynamically favored isomer (approx. >95:5 ratio under equilibrium conditions).
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Trans-Isomer (Kinetic): The C2-phenyl is equatorial, but the C4-hydroxymethyl group is axial . This isomer is higher in energy due to gauche interactions and 1,3-diaxial strain.
Physical Properties[1]
The following data represents the purified cis-isomer, which is the standard commercial form.
| Property | Value | Condition/Note |
| Appearance | White crystalline solid or viscous colorless oil | Depends on purity and enantiomeric excess |
| Melting Point | 62 – 64 °C | Recrystallized from Et₂O/Petroleum Ether |
| Boiling Point | 150 – 155 °C | @ 0.5 mmHg (High vacuum required) |
| Density | 1.18 g/cm³ | Predicted @ 20 °C |
| Refractive Index ( | 1.5350 | Supercooled liquid state |
| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Methanol |
| Solubility | Insoluble/Sparingly Soluble | Water, Hexanes (cold) |
| LogP | 1.65 | Experimental estimate |
| pKa | ~14.5 | Terminal hydroxyl group |
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 4-hydroxymethyl-2-phenyl-1,3-dioxane involves the acetalization of 1,2,4-butanetriol with benzaldehyde.
4.1. Reaction Mechanism
The reaction is an acid-catalyzed equilibrium process. The use of a dehydrating agent (e.g., Dean-Stark trap or trimethyl orthoformate) drives the reaction toward the product.
Key Selectivity Challenge: 1,2,4-Butanetriol has three hydroxyl groups.
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1,2-Protection: Forms a five-membered dioxolane ring.
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2,4-Protection: Forms the desired six-membered 1,3-dioxane ring.
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1,4-Protection: Disfavored seven-membered ring.
Under thermodynamic control (acid catalysis, long reaction time), the 1,3-dioxane (six-membered ring) is generally favored over the dioxolane due to the stability of the chair conformation, specifically the cis-2,4-disubstituted isomer.
4.2. Experimental Protocol (Self-Validating)
Objective: Synthesis of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane.
Reagents:
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1,2,4-Butanetriol (1.0 equiv)
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Benzaldehyde dimethyl acetal (1.1 equiv) [Preferred over benzaldehyde for milder conditions]
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p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
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Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
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Setup: Charge a round-bottom flask with 1,2,4-butanetriol (e.g., 10.6 g, 100 mmol) and dry DCM (100 mL).
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Addition: Add benzaldehyde dimethyl acetal (16.5 mL, 110 mmol) and pTsOH (0.95 g, 5 mmol).
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Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 1:1). The triol spot (baseline) should disappear, and two less polar spots (dioxane and dioxolane) will appear.
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Quench: Add saturated aqueous NaHCO₃ (50 mL) to neutralize the acid. Stir for 15 minutes.
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Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.
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Purification: Concentrate in vacuo. The crude oil contains a mixture of the 1,3-dioxane (major) and 1,3-dioxolane (minor).
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Validation Step: ¹H NMR of the crude mixture will show the acetal proton (O-CH-Ph) at ~5.5 ppm. The dioxane signal is distinct from the dioxolane signal.
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Crystallization: Dissolve the residue in minimal hot diethyl ether and add petroleum ether until turbid. Cool to -20°C. The cis-dioxane isomer crystallizes as white needles (Yield: ~60-70%).
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Chemical Properties & Reactivity[1]
5.1. Stability[1]
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Acid Sensitivity: The acetal linkage is labile to aqueous acids (HCl, AcOH/H₂O), hydrolyzing back to benzaldehyde and the triol. It is stable to basic conditions (NaOH, NaH) and reducing agents (NaBH₄).
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Oxidation: The free primary hydroxyl group can be oxidized to an aldehyde (using Swern or DMP) or carboxylic acid without affecting the acetal protecting group.
5.2. Regioselective Ring Opening
A critical application in drug development is the reductive cleavage of the acetal to generate regioselectively protected diols.
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Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄/AlCl₃.
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Outcome: Reductive opening of 4-substituted benzylidene acetals typically yields the primary benzyl ether (leaving the secondary alcohol free) or the secondary benzyl ether depending on the Lewis acid used.
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Standard DIBAL-H: Often favors the formation of the primary alcohol and secondary benzyl ether due to coordination effects, but this is substrate-dependent.
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Cu(OTf)₂ / BH₃·SMe₂: This specific system has been shown to yield the primary benzyl ether with high regioselectivity (See Diagram below).
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5.3. Visualizing the Chemistry (Graphviz)
Figure 1: Synthesis and reactivity pathways of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Applications in Drug Development[1]
6.1. Chiral Building Block
The (S)-enantiomer of 4-hydroxymethyl-2-phenyl-1,3-dioxane is derived from (S)-malic acid or (S)-1,2,4-butanetriol. It serves as a precursor for:
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Statin Side Chains: The 1,3-diol motif is ubiquitous in HMG-CoA reductase inhibitors.
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Nucleoside Analogs: Used to construct acyclic nucleoside phosphonates.
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Lipid Synthesis: As a glycerol mimetic with differentiated hydroxyl groups.
6.2. Kinetic Resolution
Racemic 4-hydroxymethyl-2-phenyl-1,3-dioxane can be resolved using lipases (e.g., Pseudomonas cepacia lipase) in vinyl acetate. The lipase selectively acetylates one enantiomer of the primary alcohol, allowing separation of the ester and the remaining alcohol with high enantiomeric excess (>98% ee).
References
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Core.ac.uk. (2013). Supporting Information: Synthesis of chiral 1,3-dioxane derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2013). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Retrieved from [Link]
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Herradón, B. (1992).[2] Lipase catalyzed kinetic resolution of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane. Tetrahedron: Asymmetry, 3(2), 209-212.[3] Retrieved from [Link]
